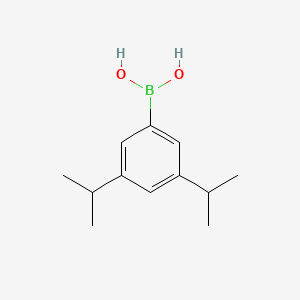

(3,5-Diisopropylphenyl)boronic acid

Description

Properties

Molecular Formula |

C12H19BO2 |

|---|---|

Molecular Weight |

206.09 g/mol |

IUPAC Name |

[3,5-di(propan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C12H19BO2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9,14-15H,1-4H3 |

InChI Key |

LHMPHKBDIKUKRC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)C)C(C)C)(O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 3,5 Diisopropylphenyl Boronic Acid

The distinct characteristics of (3,5-Diisopropylphenyl)boronic acid are fundamental to its effectiveness in organic synthesis. A summary of its key properties is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉BO₂ |

| Molecular Weight | 206.09 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 155-160 °C |

| CAS Number | 160499-90-9 |

Applications of 3,5 Diisopropylphenyl Boronic Acid in Catalytic Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis. (3,5-Diisopropylphenyl)boronic acid serves as a key coupling partner in several of these transformations, most notably the Suzuki-Miyaura and Chan-Evans-Lam reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate. libretexts.org The reaction is catalyzed by a transition metal complex, most commonly palladium, and requires a base to facilitate the transmetalation step. libretexts.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the metal center, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity and high stability of the boronic acid reagents. harvard.edu this compound, with its significant steric bulk, is particularly useful for synthesizing hindered biaryl compounds that can be challenging to produce via other methods. nih.gov

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. libretexts.org These systems effectively couple a wide variety of aryl and vinyl boronic acids with aryl, heteroaryl, or vinyl halides and triflates. harvard.edu For sterically demanding substrates like this compound, the choice of ligand, base, and solvent is crucial to achieve good yields. uwindsor.ca Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, particularly the reductive elimination step which can be slow for hindered products. harvard.edu

The table below illustrates typical conditions for palladium-catalyzed Suzuki-Miyaura couplings involving sterically hindered arylboronic acids, which are representative of the conditions under which this compound would be used.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-β-picoline | 2-Methoxyphenylboronic acid | [Pd(PPh₃)₄] | Na₂CO₃ (aq.) | Toluene/Ethanol | Trace | nih.gov |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | - | High | uwindsor.ca |

| Aryl Carboxylic Acid (converted in situ) | Phenylboronic acid | Pd(OAc)₂ / dppb | PivOH | Dioxane | High | nih.gov |

Nickel-catalyzed systems have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura couplings. nih.gov Nickel catalysts can be particularly effective for coupling unreactive electrophiles, such as aryl chlorides and phenol (B47542) derivatives (e.g., carbamates and sulfamates). nih.gov These catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts. For challenging substrates, including sterically hindered boronic acids, nickel catalysis can provide superior results. nih.gov The use of ligands like 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) is common in these systems. rsc.org

The table below shows examples of nickel-catalyzed couplings, demonstrating the versatility of these systems with various substrates.

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl benzo[h]quinoline-10-carboxylate | Phenylboronic acid | Ni(COD)₂ / PCy₃ | t-BuOK | Toluene | 81 | nih.gov |

| Aryl Carbamate | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Good to Excellent | nih.gov |

| Phenol (activated in situ) | Arylboronic acid | [NiCl₂(dppp)] | K₃PO₄ | Dioxane | High | nih.gov |

| 3-Chloropyridine | Arylboronic acid | Ni/dppf system | - | - | Successful | rsc.org |

The steric and electronic properties of ligands coordinated to the metal center are critical for optimizing Suzuki-Miyaura reactions. The diisopropylphenyl structural motif, the core of this compound, is a key component in the design of highly effective N-heterocyclic carbene (NHC) ligands.

A prominent example is SIPr , or 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Although derived from 2,6-diisopropylaniline (B50358) rather than the 3,5-substituted isomer, its design principle highlights the utility of the bulky diisopropylphenyl group. The large steric footprint of the diisopropylphenyl substituents on the NHC ligand enhances catalyst stability and promotes the reductive elimination step, which is often rate-limiting, especially in the synthesis of sterically congested biaryls. This allows for efficient coupling of challenging substrates, including those that are sterically hindered or electronically deactivated.

In molecules with multiple reactive sites (e.g., different halogen atoms or a halide and a triflate), achieving site-selective cross-coupling is a significant challenge. Modern catalytic systems can address this through "chemodivergent" approaches, where the reaction outcome is controlled by the choice of ligand or catalyst.

For instance, in the palladium-catalyzed cross-coupling of chloroaryl triflates, the selectivity can be switched by using different NHC ligands. The use of a sterically bulky ligand like SIPr can direct the reaction to selectively couple at the chloride position, while a different ligand might favor coupling at the triflate position. The steric profile of the boronic acid, such as the significant bulk of this compound, can also play a crucial role in influencing this selectivity, working in concert with the ligand to control which reactive site is more accessible for transmetalation.

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed cross-coupling used to form carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). wikipedia.orgnrochemistry.com Unlike the Suzuki-Miyaura reaction, the CEL coupling involves the reaction of an arylboronic acid with an alcohol or an amine. wikipedia.org The reaction can often be performed under mild conditions, at room temperature, and open to the air, making it an attractive alternative to palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

This compound can be employed in CEL reactions to synthesize sterically hindered diaryl ethers and secondary diaryl amines. The bulky nature of the diisopropylphenyl group can be advantageous in directing reactivity or in creating specific molecular architectures. However, as with other sterically demanding substrates, reaction conditions may need to be optimized to overcome the steric hindrance.

| Nucleophile | Boronic Acid | Copper Source | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Amine/Aniline | Arylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | Room Temp, Air | Aryl Amine | organic-chemistry.org |

| Phenol/Alcohol | Arylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | Room Temp, Air | Aryl Ether | organic-chemistry.orgrsc.org |

| Pyrrole | Arylboronic acid | Copper Complex | - | Room Temp, Air, 3 days | N-Aryl Pyrrole | wikipedia.org |

| Aniline | Arylboronic acid | Copper anode/cathode | - | Electrochemically mediated | Biarylaniline | nih.gov |

Oxidative Dimerization (Homocoupling) Reactions of Arylboronic Acids

The oxidative homocoupling of arylboronic acids is a crucial reaction for forming symmetrical biaryls, which are important structural motifs in many organic molecules. This reaction is often catalyzed by transition metals like palladium. nih.govmdpi.com While the palladium-catalyzed homocoupling of various arylboronic acids has been studied, the specific use of this compound in this context is less documented in readily available literature. However, the general mechanism provides insight into how it would behave.

The process is believed to involve a palladium(0) catalyst that reacts with an oxidant, such as dioxygen, to form a palladium peroxo complex. nih.govacs.org This complex then interacts with two molecules of the arylboronic acid. A key step is the coordination of an oxygen atom from the peroxo complex to the boron atom of the arylboronic acid. acs.org This is followed by transmetalation, where the aryl groups are transferred to the palladium center, and subsequent reductive elimination to yield the symmetrical biaryl product. nih.gov The bulky 3,5-diisopropylphenyl groups would likely influence the rate and efficiency of this reaction due to steric hindrance around the boron and palladium centers.

While often considered a side reaction in Suzuki-Miyaura cross-couplings, oxidative homocoupling has been developed as a synthetic method for creating strained macrocycles. acs.orgnih.gov These reactions are notably performed under mild conditions, at room temperature and open to the atmosphere. acs.orgnih.gov

| Catalyst System | Reactants | Product | Key Mechanistic Feature |

| Palladium(0) / O₂ | Arylboronic Acids | Symmetrical Biaryls | Formation of a palladium peroxo complex and its interaction with the boronic acid. nih.govacs.org |

| Copper(II) / Air | (Hetero)arylboronic Acids | Symmetrical Biaryls | Double transmetalation of Cu(II) with two arylboronic acid molecules, followed by oxidation and reductive elimination. mdpi.com |

C-H Functionalization Reactions

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new chemical bonds, enhancing atom economy. This compound is implicated in such reactions, particularly in palladium-catalyzed processes and direct borylations.

Palladium-catalyzed direct arylation of arenes with arylboronic acids represents a significant advancement in C-C bond formation. nih.gov While specific examples detailing the use of this compound as the arylating agent are not extensively highlighted in the provided results, the general principle applies. In these reactions, a palladium catalyst activates a C-H bond of a substrate, which then undergoes cross-coupling with the arylboronic acid. The bulky nature of the (3,5-diisopropylphenyl) group could influence the regioselectivity and efficiency of the arylation process.

A related process is the direct synthesis of arylboronic acids from aryl chlorides using a palladium catalyst and tetrahydroxydiboron. nih.govorganic-chemistry.org This method provides a straightforward route to various boronic acids that can then be used in subsequent C-H functionalization reactions. nih.govorganic-chemistry.org

Iridium-catalyzed C-H borylation has become a cornerstone for the synthesis of arylboronic esters from arenes. nih.govillinois.eduumich.edu These reactions are known for their high efficiency and broad substrate scope, including complex heterocyclic structures. umich.edu The regioselectivity of this transformation is primarily governed by steric factors, which makes the substitution pattern on the aromatic substrate crucial. nih.govillinois.edu While this compound itself is a product of such borylation strategies (starting from 1,3-diisopropylbenzene), its derivatives and analogs are central to this chemistry. The development of directing groups has allowed for more precise control over the borylation position, enabling ortho, meta, and para-selective functionalization. illinois.edunih.gov

| Reaction Type | Catalyst | Key Features |

| Iridium-Catalyzed C-H Borylation | Iridium complexes | High efficiency, broad substrate scope, regioselectivity influenced by sterics and directing groups. nih.govillinois.eduumich.edu |

| Palladium-Catalyzed Direct Arylation | Palladium complexes | Direct formation of C-C bonds by activating a C-H bond and coupling with an arylboronic acid. nih.gov |

Other Boronic Acid-Mediated Catalytic Reactions

Beyond C-C and C-H bond-forming reactions, this compound and its structural relatives can catalyze other important organic transformations, such as amidations and aldol (B89426) reactions.

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents. rsc.orgrsc.orgresearchgate.net The mechanism is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the arylboronic acid. rsc.orgresearchgate.net The removal of water is often essential for the reaction to proceed efficiently. rsc.orgresearchgate.net The amine then reacts with this intermediate to form the amide bond and regenerate the boronic acid catalyst. rsc.orgrsc.org Theoretical studies suggest that the formation of the acyloxyboronic acid is kinetically easy but thermodynamically unfavorable, underscoring the importance of water removal. rsc.orgresearchgate.net The electronic properties of the arylboronic acid catalyst can influence its activity. acs.org While many studies focus on electron-deficient arylboronic acids, electron-donating groups have also been shown to be effective in certain cases. acs.org

Some research suggests alternative mechanisms involving dimeric boron species, which may be lower in energy than the previously proposed pathway. catalyticamidation.inforsc.org

Boronic acids can also act as catalysts for aldol reactions, a fundamental C-C bond-forming reaction. nih.gov The mechanism often involves the boronic acid acting as a Lewis acid to activate the aldehyde component. youtube.com In some cases, the boronic acid can stabilize the enol tautomer of a ketone, facilitating its reaction with an aldehyde. organic-chemistry.org For instance, boronic acids have been used to catalyze the aldol reaction of pyruvic acids with aldehydes in water to produce isotetronic acid derivatives. organic-chemistry.org The reaction can be inhibited by bases, suggesting an acid-catalyzed activation of the aldehyde. organic-chemistry.org The use of chiral aminoboronic acids has also been explored to achieve enantioselectivity in aldol reactions. nih.gov

| Reaction | Catalyst Type | Proposed Intermediate/Mechanism | Key Findings |

| Direct Amidation | Arylboronic Acids | Acyloxyboronic acid intermediate or dimeric B-X-B motif. rsc.orgresearchgate.netrsc.org | Water removal is crucial; catalyst electronics influence activity. rsc.orgresearchgate.netacs.org |

| Aldol Reaction | Boronic and Borinic Acids | Boron enolates; Lewis acid activation of the aldehyde. nih.govyoutube.com | Can be performed in water; inhibited by bases. organic-chemistry.org |

Copper-Catalyzed Boracarboxylation of Unsaturated Substrates

Currently, there is a lack of specific published research detailing the use of this compound as a boron source in the copper-catalyzed boracarboxylation of unsaturated substrates such as alkenes and alkynes. While the copper-catalyzed boracarboxylation of unsaturated compounds is a documented transformation, existing literature primarily describes the use of other boron reagents, most notably bis(pinacolato)diboron (B136004).

This section will, therefore, provide a general overview of the copper-catalyzed boracarboxylation of vinyl arenes and alkynes, which are the most relevant reported examples of this type of reaction. This will establish the context into which this compound could potentially be applied in future research.

General Principles of Copper-Catalyzed Boracarboxylation

Copper-catalyzed boracarboxylation is a powerful method for the simultaneous introduction of a carboxyl group (from carbon dioxide) and a boryl group across a carbon-carbon double or triple bond. This transformation is of significant interest as it provides access to densely functionalized molecules, particularly α-aryl and α,β-unsaturated β-boronated carboxylic acids, which are valuable synthetic intermediates.

Copper-Catalyzed Boracarboxylation of Vinyl Arenes

Research has demonstrated the regioselective copper-catalyzed boracarboxylation of vinyl arenes using bis(pinacolato)diboron (B₂pin₂) and carbon dioxide (CO₂). researchgate.netacs.org This reaction typically yields α-aryl-β-boryl carboxylic acids. The general reaction scheme involves the reaction of a vinyl arene with B₂pin₂ in the presence of a copper catalyst and a suitable ligand, under a CO₂ atmosphere.

The proposed mechanism for this transformation involves the formation of a copper-boryl species, which then undergoes regioselective borylcupration of the vinyl arene. The resulting organocopper intermediate is then trapped by carbon dioxide to afford the carboxylated product after workup.

Copper-Catalyzed Boracarboxylation of Alkynes

The copper-catalyzed boracarboxylation of alkynes has also been successfully achieved, providing access to α,β-unsaturated β-boralactone derivatives. nih.govnih.gov This reaction typically employs a diborane (B8814927) compound and carbon dioxide in the presence of an N-heterocyclic carbene (NHC) copper(I) catalyst. The reaction proceeds with high regio- and stereoselectivity.

The catalytic cycle is thought to involve the formation of a borylcopper species, which adds across the alkyne (borylcupration) to generate a vinylcopper intermediate. This intermediate then reacts with carbon dioxide to form a copper carboxylate, which undergoes intramolecular cyclization to afford the β-boralactone product.

While the specific application of this compound in these reactions has not been reported, it is conceivable that it could serve as an alternative boron source, potentially influencing the reaction's efficiency, selectivity, and the properties of the resulting boron-containing products. Further research would be necessary to explore this possibility.

Mechanistic Investigations and Theoretical Studies in 3,5 Diisopropylphenyl Boronic Acid Chemistry

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful method for constructing carbon-carbon bonds. rsc.org The catalytic cycle of these reactions, which are often catalyzed by palladium complexes, has been the subject of extensive mechanistic study. rsc.org The accepted mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the final product. rsc.org

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical part of the catalytic cycle. rsc.org This process is often facilitated by a base, which activates the boronic acid. The bulky 3,5-diisopropylphenyl group can influence the rate and efficiency of this step. Studies have focused on the structure and chemical properties of the intermediate palladium complexes and the role of hydroxide (B78521) ions in the catalytic pathways. rsc.org While the focus has often been on palladium, the transmetalation of boronic acids with other late transition metals like rhodium, iron, cobalt, platinum, and gold has also been investigated for their potential in catalytic reactions. rsc.org

Recent advancements have explored unconventional conditions to drive these reactions, such as microwave assistance, which can accelerate reaction times. nih.gov The development of novel palladium catalysts, including those supported on natural biopolymers, has enabled efficient cross-coupling reactions in environmentally friendly solvent-free media. nih.gov

Mechanistic Pathways in C-H Functionalization Processes

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to building complex molecules. semanticscholar.org Mechanistic studies have revealed that palladium(II) catalysts can facilitate the coupling of both sp² and sp³ C-H bonds with boronic acids. semanticscholar.org Investigations using kinetic isotope effects have pointed to two distinct pathways for C-H activation. semanticscholar.org

In one proposed mechanism, a palladium(0) catalyst undergoes oxidative addition into a C-I bond, bringing the catalyst in proximity to a C-H bond and enabling cyclopalladation. nih.gov A subsequent oxidative addition and reductive elimination sequence leads to the formation of a new C-C bond. nih.gov In other systems, C-H activation can occur via σ-bond metathesis. nih.govresearchgate.net Computational studies have been crucial in mapping these mechanistic pathways, although experimental validation can be challenging due to the rapid nature of the reactions. researchgate.net

Computational Chemistry Approaches

Theoretical chemistry provides powerful tools to dissect complex reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms and electronic structures of molecules like (3,5-Diisopropylphenyl)boronic acid. nih.gov DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying transition states and intermediates, thereby elucidating reaction pathways. csic.es For instance, DFT studies on palladium-catalyzed cross-coupling reactions of alkylidenecyclopropanes with boronic acids have suggested a C-C activation/protonation mechanism over a previously proposed hydropalladation pathway. csic.es These computational approaches have also been used to study organophosphorus-catalyzed C-N bond-forming reactions between nitroalkanes and arylboronic acids, providing insight into how catalyst structure influences reaction outcomes. nih.gov

Modeling of Electronic Structure and Reactivity Profiles

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational models can calculate various electronic properties, providing a detailed reactivity profile. nih.gov The electronic structures of dicopper complexes, for example, have been assessed using a combination of spectroscopic techniques and DFT calculations to understand their reactivity in processes like C-H amination. nih.gov These studies help in rationalizing the divergent reactivity observed for different substrates and guide the design of new catalysts. nih.gov

Theoretical Studies on Boron-Containing Frustrated Lewis Pairs (FLPs) and Small Molecule Activation

Frustrated Lewis Pairs (FLPs) are composed of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. nih.govthieme-connect.de This "frustration" imparts unique reactivity, enabling the activation of small molecules such as hydrogen (H₂), carbon dioxide (CO₂), and sulfur dioxide (SO₂). nih.govrsc.org Boron compounds, including various boranes, are frequently used as the Lewis acid component in FLPs. nih.govrsc.org

Theoretical studies, often employing DFT, are critical in understanding the mechanism of small molecule activation by FLPs. nih.gov For instance, the insertion of CO into a boron-amidine FLP has been studied using molecular electron density theory, revealing a domino process involving dehydrogenation followed by the addition of CO. nih.gov Such computational analyses can predict reaction barriers and energies, offering a detailed picture of the reaction mechanism. nih.gov The development of new, highly Lewis acidic boranes continues to expand the scope of FLP chemistry and their applications in catalysis. rsc.org

Role of 3,5 Diisopropylphenyl Boronic Acid in Advanced Materials Science Research

Utilization in Polymer Synthesis and Functional Materials Development

(3,5-Diisopropylphenyl)boronic acid serves as a crucial monomer in the synthesis of advanced polymers and functional materials. The presence of the sterically demanding 3,5-diisopropylphenyl groups significantly influences the properties of the resulting polymers, such as solubility, chain packing, and thermal stability.

Detailed Research Findings:

The primary method for integrating this compound into polymer chains is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgharvard.edu This reaction forms carbon-carbon bonds between the boronic acid and a suitable halogenated or triflate-functionalized co-monomer. libretexts.orgharvard.edu The bulky isopropyl groups on the phenyl ring enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for polymer processing and characterization.

Furthermore, the boronic acid functional group itself can be used to create dynamic covalent bonds. Phenylboronic acids are known to form reversible esters with diols, a property that is exploited in the development of "smart" materials. researchgate.net These materials can respond to external stimuli such as changes in pH or the presence of specific molecules like sugars. researchgate.netnih.gov Polymers incorporating the this compound moiety can be designed as sensors or self-healing materials, where the dynamic nature of the boronate ester bond allows for bond cleavage and reformation. researchgate.net The rearrangement of these dynamic bonds can also impart unique rheological properties like shear-thinning to the material. researchgate.net

| Feature | Implication in Polymer Science | Relevant Application |

| Bulky Isopropyl Groups | Increases polymer solubility; introduces steric hindrance affecting chain packing and morphology. | Processable polymers for coatings and films. |

| Boronic Acid Moiety | Enables Suzuki-Miyaura cross-coupling for polymer backbone formation. libretexts.org | Synthesis of conjugated polymers. |

| Reversible Diol Binding | Allows for the formation of dynamic covalent bonds, creating stimuli-responsive materials. nih.gov | Chemical sensors, self-healing materials, drug delivery systems. researchgate.net |

Integration into Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, offering vast potential in gas storage, separation, and catalysis. rsc.orgsapub.org Boronic acids are foundational building blocks for COFs, capable of undergoing self-condensation to form stable, six-membered boroxine (B1236090) rings, which act as the linking units of the framework. mdpi.comresearchgate.netresearchgate.net

Detailed Research Findings:

This compound is an ideal candidate for constructing robust COFs. The self-condensation of three boronic acid molecules expels three molecules of water to form a planar boroxine ring (B₃O₃), creating a porous 2D or 3D network. researchgate.netnih.gov The bulky diisopropylphenyl groups extending from the boroxine core play a critical role in defining the framework's properties. They act as "struts" that prevent the layers of the 2D COFs from collapsing on top of each other, thus ensuring permanent porosity.

The size of the isopropyl groups directly influences the pore dimensions and the total surface area of the resulting COF. By using such sterically hindered monomers, it is possible to engineer COFs with specific pore environments tailored for selective guest uptake or catalysis. Research has shown that even though boroxine-linked COFs can be susceptible to hydrolysis, the hydrophobic environment created by the isopropyl groups can enhance their stability in the presence of moisture. sapub.org The synthesis of these materials is typically achieved under solvothermal conditions, where the monomers are heated in a high-boiling solvent mixture to promote the reversible condensation reaction, allowing for the formation of a highly crystalline, ordered structure. sapub.orgresearchgate.net More recent, sustainable methods include mechanochemical synthesis, which can reduce reaction times and solvent use. nih.gov

| Parameter | Role of this compound | Resulting COF Property |

| Monomer Geometry | Trigonal planar building block. | Forms hexagonal pores in 2D frameworks. |

| Linking Chemistry | Self-condensation to form boroxine rings. researchgate.net | Creates a stable, porous covalent network. |

| Steric Hindrance | Bulky isopropyl groups act as struts. | Defines pore size, increases surface area, enhances stability. |

Development of Boron-Doped Aromatic Systems for Optoelectronic Applications

Incorporating boron atoms into polycyclic aromatic hydrocarbon (PAH) skeletons creates a class of materials known as boron-doped PAHs. These materials are of great interest for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and photophysical properties.

Detailed Research Findings:

This compound can serve as a key precursor in the synthesis of these advanced materials. mdpi.com The boron atom in these systems is typically trivalent and has a vacant p-orbital, making it a Lewis acid. This feature significantly lowers the energy levels of the lowest unoccupied molecular orbital (LUMO) of the aromatic system, which is beneficial for creating electron-accepting (n-type) organic semiconductors.

The synthesis of boron-doped PAHs often involves intramolecular electrophilic borylation reactions or cross-coupling strategies where the this compound or its derivatives are coupled with other aromatic fragments. The bulky and electron-donating isopropyl groups have a profound impact on the final material's properties. They can:

Enhance Solubility: Greatly improve the processability of the often-rigid PAH systems.

Tune Electronic Properties: The electron-donating nature of the alkyl groups can modulate the energy levels of the molecule.

Control Solid-State Packing: The steric bulk prevents excessive π-π stacking (aggregation) in the solid state. This can reduce self-quenching of fluorescence, leading to higher emission efficiencies in OLEDs.

Research into planarized triarylboranes has shown that these molecules are highly emissive and their properties can be finely tuned through structural modifications, such as the introduction of substituents on the phenyl rings. mdpi.com

Functionalized Nanoparticles for Research Applications

The surface functionalization of nanoparticles (NPs) with organic molecules is a powerful strategy to control their behavior and create materials for sensing, catalysis, and biomedical applications. Phenylboronic acids are particularly useful for this purpose due to their unique binding capabilities and responsiveness.

Detailed Research Findings:

This compound can be tethered to the surface of various nanoparticles, such as gold (AuNPs) or silica (B1680970) (SiO₂ NPs), to impart specific functionalities. nih.gov The key feature driving the application of these functionalized NPs is the ability of the surface-bound boronic acid groups to interact with each other or with other molecules.

One area of significant interest is the study of controlled self-assembly. nih.gov The boronic acid moieties on adjacent nanoparticles can form intermolecular hydrogen bonds, leading to the aggregation or self-assembly of the nanoparticles into larger, ordered structures. The bulky and hydrophobic diisopropylphenyl groups play a crucial role in this process:

They can introduce strong van der Waals interactions between the functionalized nanoparticles.

Their steric presence can direct the geometry of the self-assembled structures, influencing whether the final form is, for example, a linear chain or a spherical aggregate. rsc.org

The hydrophobic nature of the isopropyl groups can be used to create amphiphilic nanoparticles that self-assemble in aqueous environments.

Furthermore, the reversible binding of the boronic acid to diols can be used to control the assembly and disassembly of the nanoparticle systems. For instance, the addition of a sugar molecule can disrupt the intermolecular interactions holding the assembly together, causing it to break apart. This stimuli-responsive behavior is being explored for applications in targeted drug delivery and chemical sensing. nih.govmdpi.com

Emerging Research Areas and Future Perspectives in 3,5 Diisopropylphenyl Boronic Acid Chemistry

Development of Novel Synthetic Routes and Derivatization Strategies

The creation and functionalization of (3,5-Diisopropylphenyl)boronic acid are pivotal for its application in broader chemical research. While traditional methods provide a solid foundation, new strategies are continuously being explored to enhance efficiency and expand the molecular toolkit.

Synthetic Routes: The most common and established method for synthesizing this compound begins with 1-bromo-3,5-diisopropylbenzene. sigmaaldrich.comsigmaaldrich.com This starting material is typically converted into an organometallic intermediate, such as a Grignard reagent (by reaction with magnesium) or an organolithium species (by reaction with an organolithium base like n-butyllithium). This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, followed by an acidic aqueous workup to yield the final boronic acid. The bulky isopropyl groups necessitate carefully controlled reaction conditions to ensure high yields.

Table 1: Standard Synthesis of this compound

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 1-bromo-3,5-diisopropylbenzene, Mg or n-BuLi, Dry Ether/THF | (3,5-diisopropylphenyl)magnesium bromide or (3,5-diisopropylphenyl)lithium | Formation of a reactive organometallic intermediate. |

| 2 | Triisopropyl borate, -78 °C to room temp. | Triisopropyl (3,5-diisopropylphenyl)boronate | Electrophilic trapping of the organometallic species. |

Derivatization Strategies: Post-synthesis modification, or derivatization, of the boronic acid is crucial for tuning its properties and for its use in subsequent reactions.

Boronate Esters: A primary derivatization strategy involves the conversion of the boronic acid to a boronate ester, most commonly the pinacol (B44631) ester. nih.govresearchgate.netresearchgate.netsigmaaldrich.com This is achieved by reacting the boronic acid with pinacol, often with removal of water. These esters are generally more stable, crystalline, and less prone to dehydration-induced self-condensation (forming boroxines) than the free boronic acids. sigmaaldrich.com This stability makes them ideal for purification, long-term storage, and for use in iterative cross-coupling sequences where the free boronic acid might be too reactive or unstable. sigmaaldrich.com

Homologation: More advanced derivatization strategies aim to modify the carbon skeleton. For instance, palladium-catalyzed homologation reactions can convert arylboronic acids into benzylic boronic esters. This process inserts a single carbon atom between the aromatic ring and the boron group, opening up access to a different class of building blocks for further synthesis.

Expansion of Catalytic Applications beyond Traditional Cross-Couplings

While renowned as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a paradigm shift is exploring the use of arylboronic acids themselves as catalysts. scispace.com This novel application leverages the Lewis acidic nature of the boron atom to promote reactions without the need for transition metals.

Organoboron Acid Catalysis: Research has shown that electron-deficient arylboronic acids can effectively catalyze a range of chemical transformations. nih.gov Key examples include:

Direct Amidation: Arylboronic acids have been identified as potent catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in medicinal and materials chemistry. researchgate.netorganic-chemistry.orgresearchgate.net The boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. ic.ac.uk

Dehydrative Condensations: These catalysts can promote dehydrative reactions, such as etherification, by activating alcohols to form carbocation intermediates that can be trapped by various nucleophiles. researchgate.net

The steric bulk of this compound is a critical design feature in this context. The large isopropyl groups can create a well-defined chiral-like pocket around the catalytic boron center. This steric hindrance can influence substrate selectivity, favoring less hindered substrates or inducing specific stereochemical outcomes in asymmetric catalysis. researchgate.net Furthermore, bulky ortho-substituents have been shown to increase catalytic rates in some amidation reactions by preventing catalyst deactivation. nih.gov

Table 2: Comparison of Roles for this compound

| Role | Typical Reaction | Metal Required? | Function of Boronic Acid |

|---|---|---|---|

| Traditional Reagent | Suzuki-Miyaura Coupling | Yes (e.g., Palladium) | Transfers the diisopropylphenyl group to another molecule. |

| Emerging Catalyst | Direct Amidation, Etherification | No | Acts as a Lewis acid to activate a substrate (e.g., carboxylic acid). researchgate.netresearchgate.net |

Advanced Material Design and Engineering Utilizing Boronic Acid Moieties

The unique reactivity of the boronic acid group makes it an exceptional functional handle for the design of "smart" materials, particularly stimuli-responsive polymers and hydrogels. rsc.orgresearchgate.net

Stimuli-Responsive Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. researchgate.net When this compound (or a derivative) is incorporated as a pendant group on a polymer backbone, it can form reversible covalent bonds, known as boronate esters, with diol-containing molecules. This interaction is the basis for creating intelligent materials:

pH-Responsiveness: The stability of the boronate ester linkage is highly dependent on pH. nih.govnih.gov In acidic conditions, the ester bond tends to hydrolyze, breaking the cross-links and causing the hydrogel to dissolve or swell. At neutral or basic pH, the stable tetrahedral boronate ester forms, leading to gelation. This behavior is ideal for creating materials that can release a payload, such as a drug, in specific pH environments found in the body. nih.gov

Saccharide-Responsiveness: Boronic acids have a strong affinity for saccharides (sugars), which are rich in diol functionalities. When a saccharide like glucose is introduced to a boronate-ester-crosslinked hydrogel, it can competitively bind to the boronic acid groups, displacing the original cross-linker and causing the gel to break down. This property is extensively researched for the development of glucose sensors and self-regulating insulin (B600854) delivery systems for diabetes management.

Table 3: Stimuli-Responsive Behavior of Boronic Acid-Functionalized Materials

| Stimulus | Mechanism | Material Response | Potential Application |

|---|---|---|---|

| Low pH (Acidic) | Hydrolysis of boronate ester cross-links. rsc.org | Gel dissolution / Swelling | pH-triggered drug release. |

| High pH (Basic) | Formation of stable tetrahedral boronate esters. | Gel formation / Shrinking | Encapsulation of molecules. |

| Presence of Saccharides | Competitive binding displaces cross-linking diols. | Gel dissolution / Swelling | Glucose sensors, Insulin delivery. rsc.org |

Interdisciplinary Research with Boron Chemistry and Organic Synthesis

The evolution of this compound chemistry is a clear example of the synergistic relationship between specialized organoboron research and the broader field of organic synthesis. scispace.comnumberanalytics.com This interplay drives innovation on both fronts, leading to new tools and more sophisticated molecules.

Driving Synthetic Innovation: The demand for complex molecules in fields like pharmaceuticals and materials science pushes chemists to develop new synthetic methods. Organoboron reagents are central to this effort. numberanalytics.comdigitellinc.com The development of catalysts and reactions that can tolerate a wide range of functional groups has made it possible to incorporate boronic acids like the (3,5-diisopropylphenyl) derivative into increasingly complex structures.

Expanding Chemical Space: Conversely, the synthesis of novel boronic acids with specific steric and electronic properties, such as this compound, provides organic chemists with powerful new building blocks. These tailored reagents can achieve levels of selectivity and reactivity that are unattainable with simpler compounds. For example, recent research has highlighted that arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, opening up completely new reaction pathways beyond traditional two-electron processes. rsc.orgnih.gov The specific properties of the arylboronic acid used can directly influence the efficiency and outcome of these radical-based transformations.

This interdisciplinary feedback loop is a powerful engine for discovery. The challenges of complex synthesis inspire the creation of new organoboron reagents, and these new reagents, in turn, enable chemists to build the next generation of complex functional molecules, from life-saving drugs to advanced materials. chemrxiv.org

Q & A

Q. Basic

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety.

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ 7.2–7.5 ppm for para-substituted aryl), while isopropyl groups show doublets (δ 1.2–1.4 ppm).

- XRD : Single-crystal X-ray diffraction resolves bond angles (B-C ~1.56 Å) and confirms substitution pattern.

- Mass Spectrometry (ESI-MS) : [M-H]⁻ ion at m/z 247.2 (calculated for C₁₂H₁₈BO₂). Avoid MALDI-MS due to boroxine formation .

What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

Advanced

Boroxine formation (trimerization via dehydration) complicates MS analysis. Solutions include:

- Derivatization : React with 1,2-ethanediol to form cyclic boronate esters, stabilizing the analyte (confirmed by ¹¹B NMR shift to δ 18–20 ppm).

- Soft Ionization : Use ESI-MS in negative-ion mode with ammonium hydroxide additives to deprotonate the boronic acid.

- Low-Temperature MALDI : Matrix selection (e.g., DHB) and cooling stages reduce thermal dehydration .

What are the optimal storage conditions to maintain stability?

Basic

Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials. Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis. For long-term stability (>6 months), lyophilize and store as a solid. Monitor degradation via ¹H NMR (disappearance of B-OH peaks) .

How to determine Lewis acidity using the Gutmann-Beckett method for bulky arylboronic acids?

Advanced

The Gutmann-Beckett method employs ³¹P NMR of the adduct formed with Et₃PO. For bulky derivatives like this compound:

- Dissolve in dry CDCl₃ with excess Et₃PO.

- Record ³¹P NMR; the chemical shift (Δδ) correlates with Lewis acidity (higher Δδ = stronger acid).

- Compare to B(C₆F₅)₃ (Δδ ~25 ppm) as a benchmark. Steric hindrance may reduce Δδ, necessitating corrections via Childs’ method (competition experiments) .

What role does this compound play in enantioselective catalysis?

Basic

In asymmetric Diels-Alder reactions, it acts as a Lewis acid catalyst, coordinating to carbonyl groups to polarize π-bonds. The diisopropyl groups induce steric control, favoring endo transition states. For example, with BINOL-derived ligands, enantiomeric excess (ee) >90% is achievable. Monitor ee via chiral HPLC (Chiralpak IA column) .

How to resolve discrepancies in reported catalytic activities between different studies?

Advanced

Contradictions often arise from solvent polarity, substrate ratios, or moisture content. Systematic studies should:

- Control humidity (Schlenk techniques).

- Compare turnover numbers (TON) under standardized conditions.

- Use kinetic profiling (e.g., Eyring plots) to isolate steric vs. electronic effects. Cross-validate with computational models (e.g., Hammett parameters) .

What are common side reactions during synthesis, and how are they addressed?

Q. Basic

- Protodeboronation : Minimize by using degassed solvents and avoiding protic conditions.

- Oxidative dimerization : Add antioxidants (BHT) or work under strict anaerobic conditions.

- Boroxine formation : Use excess pinacol ester and monitor reaction progress via TLC .

Designing experiments to study π-π interactions in transition states when using this boronic acid.

Q. Advanced

- Fluorescence Quenching : Titrate with aromatic dienophiles (e.g., anthracene) and measure quenching (λ_ex = 370 nm).

- DFT Calculations : Model transition states with Gaussian09 (B3LYP/6-31G*) to visualize π-orbital overlap.

- XRD of Co-crystals : Co-crystallize with electron-deficient aromatics (e.g., nitrobenzene) to confirm stacking distances (<3.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.